

1:1 and 1:2 complexation of Levemopamil with HP β CD

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Compound Focus: Levemopamil hydrochloride

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Application Notes: Levemopamil-HP β CD Complexation

The formation of inclusion complexes between Levemopamil HCl and HP β CD is a proven strategy to enhance the drug's aqueous solubility. The key finding from the research is that the stoichiometry of the complex (i.e., whether one or two cyclodextrin molecules bind to a single drug molecule) is critically dependent on the protonation state of Levemopamil, which is controlled by the pH of the environment [1].

- **Drug Properties:** Levemopamil is a weakly basic drug with two potential sites for host-guest interaction with HP β CD [1].
- **Mechanism of Solubilization:** Solubility is enhanced through two parallel mechanisms:
 - **Complexation:** The hydrophobic portions of the drug molecule are encapsulated within the lipophilic cavity of HP β CD.
 - **pH Adjustment:** Altering the pH affects the ionization of the drug, influencing which complex form is favored.
- **Stoichiometry & pH:** The charged (protonated) form of Levemopamil predominantly forms a **1:1 drug:HP β CD complex**. In contrast, the neutral (uncharged) form can form both **1:1 and 1:2 complexes** [1]. This means the overall solubility can be significantly higher at pH levels where the neutral species prevails.

The following table summarizes the quantitative relationship between pH, drug species, and the resulting complexation behavior [1]:

Table 1: Complexation Models for Levemopamil with HP β CD

Drug Species	Protonation State	Predominant Complex Stoichiometry	Complexation Model Followed
Charged	Protonated	1:1 (Drug:HP β CD)	A-L Type
Neutral	Uncharged	1:1 and 1:2 (Drug:HP β CD)	A-P Type

Experimental Protocols

This section provides a methodology to investigate the Levemopamil-HP β CD complexation through a phase-solubility study, based on the established Higuchi-Connors method.

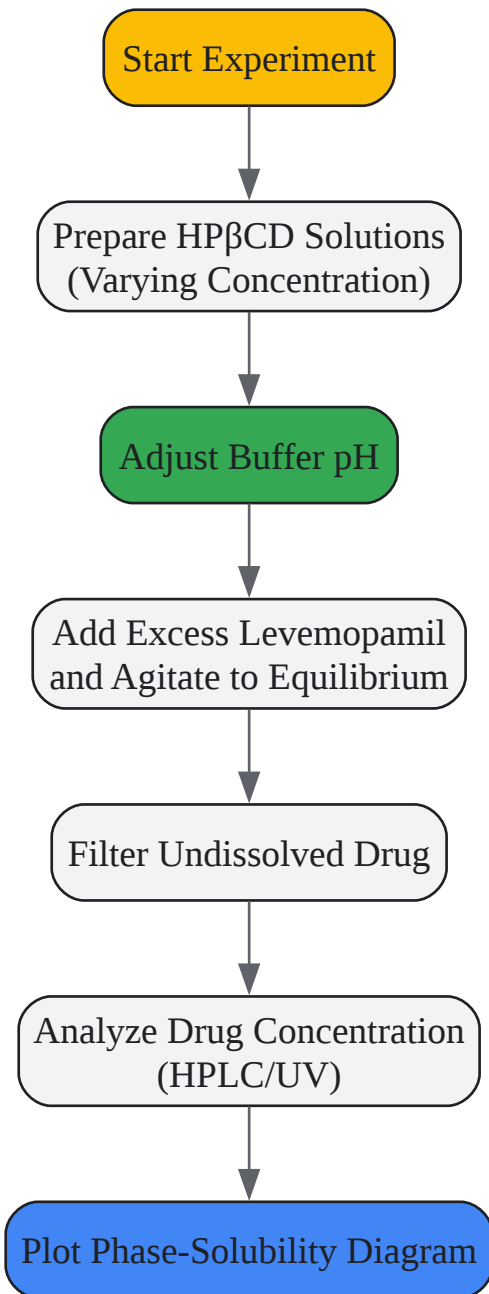
Phase-Solubility Study

- **Objective:** To determine the effect of HP β CD concentration and pH on the solubility of Levemopamil HCl and to identify the complexation model and constants.
- **Principle:** The apparent solubility of a drug is measured in aqueous solutions containing increasing concentrations of a complexing agent (HP β CD). The slope of the solubility profile indicates the complexation efficiency and can reveal the stoichiometry.
- **Materials:**
 - Levemopamil HCl
 - Hydroxypropyl-beta-cyclodextrin (HP β CD)
 - Buffer solutions (e.g., phosphate buffers) to maintain specific pH values
 - Deionized water
 - Volumetric flasks, magnetic stirrer, water bath, syringes, and membrane filters (e.g., 0.45 μ m)
 - Analytical instrument for drug quantification (e.g., HPLC or UV-Vis Spectrophotometer)
- **Procedure:**
 - **Preparation of HP β CD Solutions:** Prepare aqueous buffer solutions with a range of HP β CD concentrations (e.g., 0% to 15% w/v).
 - **Equilibration:** Add an excess amount of Levemopamil HCl to each HP β CD solution. Seal the containers to prevent evaporation.

- **Agitation & Equilibrium:** Agitate the mixtures continuously for a specified period (e.g., 48 hours) at a constant temperature (e.g., 25°C or 37°C) to reach equilibrium.
 - **Sample Withdrawal & Filtration:** After equilibration, withdraw aliquots from each solution and immediately filter through a membrane filter to remove undissolved drug.
 - **Drug Quantification:** Appropriately dilute the filtrates and analyze the concentration of dissolved Levemopamil using a validated analytical method (e.g., HPLC-UV).
 - **pH Variation:** Repeat the entire experiment using buffer solutions of different pH levels to isolate the effect on the charged and neutral drug species.
- **Data Analysis:**
 - Plot the apparent solubility of Levemopamil (on the Y-axis) against the concentration of HP β CD (on the X-axis). This generates the phase-solubility diagram.
 - Classify the diagram according to Higuchi and Connors:
 - An **A_L-Type** linear profile indicates the formation of a 1:1 complex [1].
 - An **A_P-Type** positive-deviating linear profile indicates the formation of higher-order complexes (e.g., 1:2) [1].
 - Calculate the apparent stability constant (K_c) for the 1:1 complex from the initial linear slope of the A_L-type plot using the formula: $K_{1:1} = Slope / [S_0 * (1 - Slope)]$, where S_0 is the intrinsic solubility of the drug in the absence of HP β CD.

Data Presentation and Workflow

The experimental process and the resulting complexation behavior can be visualized with the following diagrams, created using Graphviz.



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Diagram 1: Experimental workflow for phase-solubility study.

Diagram 2: pH-dependent complexation pathways.

Discussion and Application

The strategic implication for formulation scientists is that the solubility of Levemopamil can be maximized by optimizing both the HP β CD concentration and the pH of the solution. Targeting a pH that favors the neutral drug species allows for the formation of 1:2 complexes, leading to a greater than linear increase in solubility with HP β CD concentration [1].

This approach of combining pH control and cyclodextrin complexation is particularly valuable for improving the oral bioavailability of poorly soluble, weakly basic drugs like Levemopamil [2]. The formation of a stable complex can enhance drug dissolution, a critical rate-limiting step for absorption.

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References

1. Effect of hydroxypropyl-beta-cyclodextrin and pH on the ... [pubmed.ncbi.nlm.nih.gov]
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